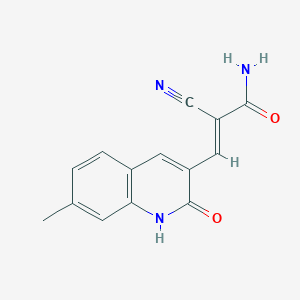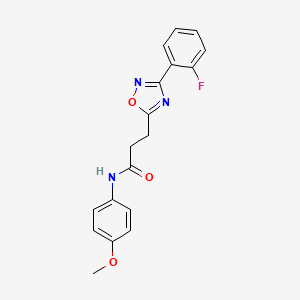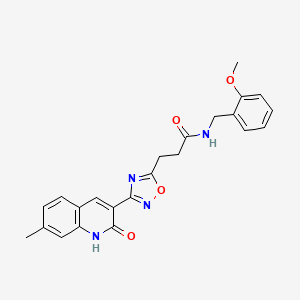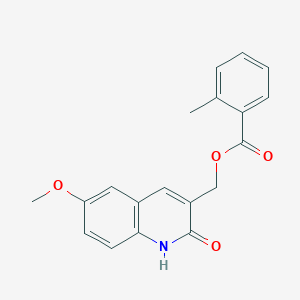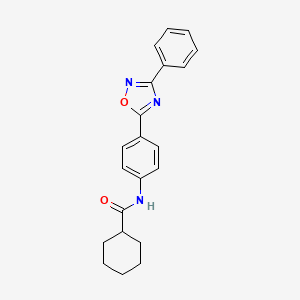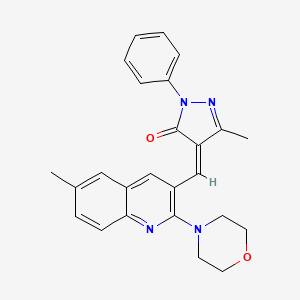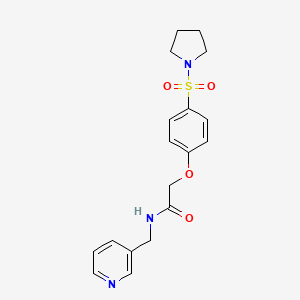
N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as PPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPSA is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. In cancer research, N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular diseases, N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular diseases. In neurological disorders, N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to improve cognitive function and reduce neuroinflammation.
Mecanismo De Acción
The mechanism of action of N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is complex and involves multiple pathways. N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and phosphodiesterases, which are involved in various cellular processes. N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of inflammation and oxidative stress, and the improvement of cognitive function. These effects are mediated through the modulation of various signaling pathways and the inhibition of various enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for lab experiments, including its small size, high purity, and well-defined structure. However, N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide also has several limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the identification of its molecular targets and mechanisms of action. Additionally, the development of N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide analogs and derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. While N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for lab experiments, it also has several limitations. There are several future directions for the study of N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the identification of its molecular targets and mechanisms of action.
Métodos De Síntesis
N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized using various methods, including the reaction of 3-pyridinemethanol with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of acetic anhydride, and the reaction of 3-(chloromethyl)pyridine with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of triethylamine. These methods have been optimized to produce high yields of N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide with high purity.
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-18(20-13-15-4-3-9-19-12-15)14-25-16-5-7-17(8-6-16)26(23,24)21-10-1-2-11-21/h3-9,12H,1-2,10-11,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTALRBAFSYYUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyridin-3-ylmethyl-2-[4-(pyrrolidine-1-sulfonyl)-phenoxy]-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

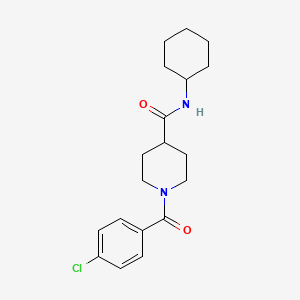
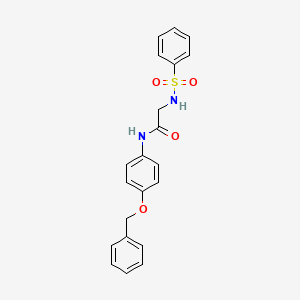

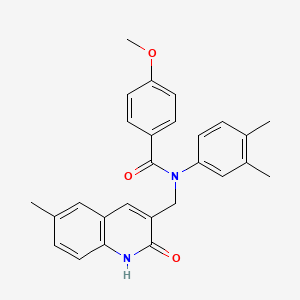
![1-benzoyl-N-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7716822.png)
